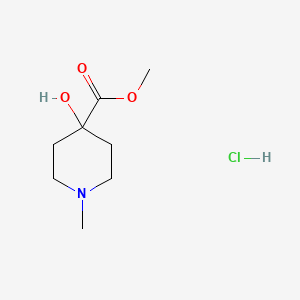

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride

CAS No.: 1992939-83-9

Cat. No.: VC3027601

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1992939-83-9 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | methyl 4-hydroxy-1-methylpiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H |

| Standard InChI Key | MHNFUVSPFZWFCX-UHFFFAOYSA-N |

| SMILES | CN1CCC(CC1)(C(=O)OC)O.Cl |

| Canonical SMILES | CN1CCC(CC1)(C(=O)OC)O.Cl |

Introduction

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound belonging to the class of substituted piperidines. Piperidines are six-membered nitrogen-containing heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various applications.

Synthesis

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is synthesized through multistep organic reactions involving:

-

Starting Materials: Precursors such as methyl esters and amines are commonly used.

-

Reaction Conditions: Controlled pH, temperature, and solvents like methanol or chloroform are employed.

-

Final Step: Conversion into the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Pharmaceutical Research

The compound is often investigated for its potential as an intermediate in drug development due to its piperidine backbone, which is a common scaffold in pharmacologically active molecules.

Chemical Intermediates

Its functional groups make it a valuable intermediate in synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).

Biological Activity

While specific data on this compound’s biological activity was not found in the provided results, similar piperidine derivatives exhibit properties such as enzyme inhibition or receptor modulation.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are typically used to confirm the structure of methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride.

Related Compounds

Several related compounds share structural similarities with methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume